N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
This compound features a triazole core substituted with a (4-chlorophenoxy)methyl group at position 5 and an ethyl group at position 2. The triazole is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 3-chloro-4-methoxyphenyl group.
Properties
Molecular Formula |
C20H20Cl2N4O3S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20Cl2N4O3S/c1-3-26-18(11-29-15-7-4-13(21)5-8-15)24-25-20(26)30-12-19(27)23-14-6-9-17(28-2)16(22)10-14/h4-10H,3,11-12H2,1-2H3,(H,23,27) |
InChI Key |
BHMRSTSIKPZTPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chloromethyl compound.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiol reagents and catalysts to facilitate the formation of the sulfanyl linkage.
Final Coupling Reaction: The final step involves coupling the triazole derivative with the 3-chloro-4-methoxyphenyl acetamide moiety under specific conditions, such as the use of coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Phenols, alkyl halides, nucleophiles
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced phenyl derivatives
Substitution Products: Various substituted phenyl derivatives
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Triazole Modifications
- Pyridinyl/Pyrazinyl Derivatives: N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the (4-chlorophenoxy)methyl group with a pyrazinyl ring. N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporates a pyridinyl group and a p-tolyl substituent. The pyridinyl group enhances hydrogen-bonding capacity compared to the chloroalkoxy group in the target compound .
Sulfanyl-Acetamide Variations
- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () substitutes the ethyl group with a phenyl group and introduces a methylsulfanyl-benzyl moiety. The phenyl group increases hydrophobicity, while the methylsulfanyl group may enhance metabolic stability .
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () features dual aryl substituents (4-chlorophenyl and 4-methoxyphenyl) on the triazole. This design mimics the target compound’s chloro-methoxy motif but distributes the substituents across two positions .
Physicochemical Data
Antimicrobial Activity
- KA-series derivatives () with electron-withdrawing groups (e.g., nitro, chloro) showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The target compound’s 4-chlorophenoxy group may exhibit comparable activity due to similar electronic effects .
- Compound 15 () demonstrated moderate antifungal activity against A. niger (MIC = 50 µg/mL), suggesting that acetamide substituents influence spectrum specificity .
Anticancer Potential
- 2-(4-Amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides () inhibited cancer cell proliferation at IC₅₀ = 8–15 µM. The ethyl group in the target compound may enhance lipophilicity, improving membrane permeability .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H20Cl2N4O3S
- Molecular Weight : 479.4 g/mol
- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The triazole moiety is known for its ability to inhibit certain enzyme activities, which can lead to antitumor and anti-inflammatory effects.
Key Mechanisms Include:
- Enzyme Inhibition : The triazole ring may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Cell Cycle Disruption : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It can promote programmed cell death in malignant cells through various signaling pathways.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 3.79 | |
| A549 (Lung) | 26 | |
| Hep-2 (Laryngeal) | 3.25 | |
| P815 (Mastocytoma) | 17.82 |
These values indicate significant cytotoxic potential, suggesting that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation markers in vitro. Its ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases.
Case Studies
-
Study on MCF7 Cells :
- The compound was tested for its cytotoxic effects on MCF7 breast cancer cells, revealing an IC50 value of 3.79 µM, indicating strong antiproliferative activity.
- Mechanistic studies showed that it induced apoptosis through the mitochondrial pathway.
-
Evaluation Against A549 Cells :
- In another study involving A549 lung adenocarcinoma cells, the compound exhibited an IC50 of 26 µM.
- Flow cytometry analysis indicated that it caused cell cycle arrest at the G0/G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
